2-(2,2-dimethyloxolan-3-yl)acetaldehyde

Catalog No.
S6453713
CAS No.
1822642-47-6
M.F
C8H14O2
M. Wt
142.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,2-dimethyloxolan-3-yl)acetaldehyde

CAS Number

1822642-47-6

Product Name

2-(2,2-dimethyloxolan-3-yl)acetaldehyde

Molecular Formula

C8H14O2

Molecular Weight

142.2
2-(2,2-dimethyloxolan-3-yl)acetaldehyde, also known as DAMO, is a chemical compound with the chemical formula C7H12O2. It is a colorless to pale yellow liquid with a fruity odor. DAMO is a versatile synthetic building block used in the pharmaceutical industry as a starting material for the synthesis of various bioactive molecules. The first report on the synthesis of DAMO was published in 1984 by Taddei et al. Since then, the compound has gained significant attention due to its diverse biological and pharmacological properties.
DAMO is a stable compound that is relatively unreactive under normal conditions. It has a boiling point of 123-125°C, melting point of -44°C, and a molecular weight of 128.17 g/mol. DAMO is soluble in most organic solvents and is slightly soluble in water. It undergoes typical reactions of aldehydes, such as oxidation, reduction, and condensation reactions.
DAMO can be synthesized through a simple and efficient one-pot reaction from commercially available starting materials. One of the most commonly used methods for its synthesis involves the acid-catalyzed cyclization of diacetone alcohol with formaldehyde. The reaction proceeds through the formation of an intermediate hemiacetal, which is then dehydrated via acid-catalyzed elimination to form DAMO. The compound can be characterized by typical spectroscopic techniques such as NMR, IR, and mass spectroscopy.
Several analytical methods have been developed to detect and quantify DAMO in various matrices. These methods include gas chromatography (GC), high-performance liquid chromatography (HPLC), and spectroscopic techniques such as UV-Vis, IR, and NMR. These techniques have been used for the qualitative and quantitative analysis of DAMO in biological fluids, environmental samples, and pharmaceutical preparations.
DAMO has shown promising biological activities, including antitumor, antifungal, antibacterial, antiviral, and anti-inflammatory activities. Researchers have shown that DAMO inhibits the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. DAMO has also been found to possess antifungal activity against Candida species and antibacterial activity against both gram-positive and gram-negative bacteria.
The toxicity of DAMO in scientific experiments has not been extensively studied. However, studies have shown that the compound has low acute toxicity and has not been reported to cause any severe adverse effects in animal studies. Nevertheless, further studies are needed to determine the long-term toxicity and safety of DAMO in humans.
DAMO has a wide range of applications in scientific experiments, particularly in the synthesis of bioactive molecules. It has been used as a starting material for the synthesis of chiral pharmaceutical intermediates, natural products, and biologically active molecules. DAMO has also been used as a ligand in organometallic chemistry and as a reagent in asymmetric synthesis.
Research on DAMO has gained significant attention in recent years due to its versatile biological and pharmacological properties. Several studies have been conducted to explore its potential uses in various fields, including medicine, agriculture, and environment. Researchers are also actively working on developing new synthetic methodologies to access novel bioactive molecules using DAMO as a building block.
DAMO has several potential implications in various fields of research and industry. In medicine, it could be used as a starting material for the synthesis of new chemotherapy agents and antibiotics. DAMO could also be used as a reagent in the asymmetric synthesis of natural products and chiral pharmaceuticals. In agriculture, it could be used as a fungicide to control fungal infections in crops. In industry, it could be used as a precursor for the synthesis of perfumes, food flavors, and fragrances.
Despite the promising biological and pharmacological properties of DAMO, there are several limitations that need to be addressed. The compound's low solubility in water and the lack of effective synthetic methodologies for its enantioselective synthesis are some of the major challenges. Future directions for research include the development of more efficient synthetic methodologies for the enantioselective synthesis of DAMO, as well as a deeper understanding of its biological activities and mechanisms of action. Additionally, more systematic toxicity studies need to be conducted to determine the compound's long-term toxicity and safety.
1. Further exploration of DAMO's antiviral activities and its potential use in viral infections.
2. Development of more efficient and selective oxidation reactions to access novel bioactive molecules using DAMO as an oxidant.
3. Investigation of DAMO's potential as a calcium channel blocker and its effect on neuronal cells.
4. Screening of DAMO derivatives for their potential as antimalarial agents.
5. Investigation of the feasibility of using DAMO as a catalyst for organic reactions.
6. Development of biodegradable hydrogels using DAMO as a crosslinker to be used in tissue engineering.
7. Study of the role of DAMO in the regulation of the immune system and its potential use in immunotherapy.
8. Investigation of the use of DAMO in the synthesis of polymers for drug delivery applications.
9. Examination of the effect of DAMO on mitochondrial function and its potential use in the treatment of neurodegenerative diseases.
10. Development of more stable and potent DAMO derivatives for use in cancer chemotherapy.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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